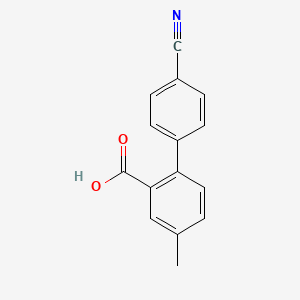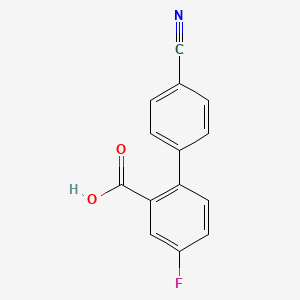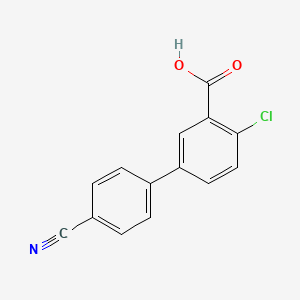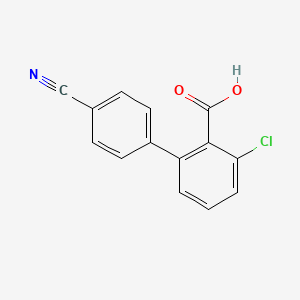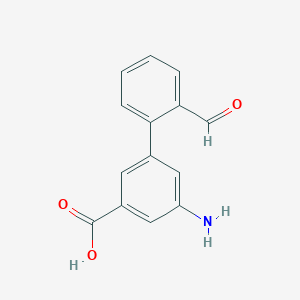
3-(4-Cyanophenyl)-5-nitrobenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Cyanophenyl)-5-nitrobenzoic acid, or 4-CPA, is a synthetic organic compound with a wide range of applications in the fields of science, medicine, and engineering. 4-CPA is a versatile compound used in a variety of laboratory experiments and research projects. It is a useful reagent for the synthesis of organic compounds, and has a number of biochemical and physiological effects.
科学的研究の応用
4-CPA is used in a variety of scientific research applications, including organic synthesis, drug discovery, and biochemistry. It is used in organic synthesis as a reagent for the synthesis of organic compounds, such as amines and esters. In drug discovery, it is used to synthesize compounds that can be used to study the effects of drugs on the body. In biochemistry, it is used to study the biochemical and physiological effects of drugs on the body.
作用機序
4-CPA is a synthetic organic compound that acts as a pro-drug in the body. It is metabolized by the cytochrome P450 system in the liver and converted to its active form, 4-cyanophenol. 4-cyanophenol is then metabolized further by the cytochrome P450 system, resulting in the formation of a variety of metabolites. These metabolites are then further metabolized by the body, resulting in the production of various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPA are not well understood. However, it has been shown to have a variety of effects on the body, including the inhibition of the cytochrome P450 system and the inhibition of the enzyme monoamine oxidase. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects. Additionally, it has been shown to have an effect on the central nervous system, resulting in sedation, relaxation, and improved sleep quality.
実験室実験の利点と制限
4-CPA has a number of advantages for laboratory experiments. It is a versatile reagent for the synthesis of organic compounds, and it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also important to note that 4-CPA is toxic and should be handled with caution. Additionally, it is important to be aware of the potential biochemical and physiological effects that 4-CPA may have on the body.
将来の方向性
The potential future directions for 4-CPA are vast. It has been used in a variety of laboratory experiments and research projects, and its potential applications are only beginning to be explored. Potential future directions for 4-CPA include further research into its biochemical and physiological effects, its potential use in drug discovery, and its potential use in organic synthesis. Additionally, further research into its potential toxicity and its potential for causing adverse effects in the body is needed. Finally, further research into its potential use in engineering and materials science is also warranted.
合成法
4-CPA is synthesized by the nitration of 4-cyanophenol, followed by the reduction of the nitro group to an amine. The nitration reaction is typically carried out using nitric acid and sulfuric acid, and the reduction is typically carried out using a reducing agent such as sodium dithionite. The reaction is typically carried out in a solvent such as methanol or ethanol.
特性
IUPAC Name |
3-(4-cyanophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c15-8-9-1-3-10(4-2-9)11-5-12(14(17)18)7-13(6-11)16(19)20/h1-7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCOOVFPQHFZKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688830 |
Source


|
| Record name | 4'-Cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261920-89-1 |
Source


|
| Record name | 4'-Cyano-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

